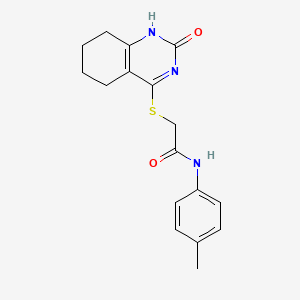
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The hexahydroquinazoline core is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O2S, with a molecular weight of approximately 304.41 g/mol. The structure includes:
- A hexahydroquinazoline moiety.
- A thioether linkage.
- An acetamide functional group.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:
- MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines were used to evaluate the anticancer activity of related compounds. Some derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50 = 0.00803 µM for certain analogs) .
Kinase Inhibition
The presence of the quinazolinone core suggests potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and are often targeted in cancer therapies. Studies have indicated that compounds containing this scaffold can effectively inhibit specific kinases involved in tumor growth and progression .
Anti-inflammatory Properties
Compounds derived from quinazoline structures have also been investigated for their anti-inflammatory effects. The inhibition of tumor necrosis factor-alpha (TNF-alpha) production has been noted in similar compounds, suggesting that this class may possess anti-inflammatory activity .
The biological activity of this compound may involve:
- Binding to Target Proteins : Molecular docking studies indicate that these compounds can effectively bind to active sites of target proteins associated with cancer progression.
- Inhibition of Enzymatic Activity : By inhibiting specific kinases or enzymes involved in inflammatory pathways, these compounds may reduce tumor growth and inflammation.
Case Studies
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.0103 | High potency against breast cancer cells |
| Study 2 | A549 | 0.0095 | Effective against lung cancer cells |
| Study 3 | TNF-alpha inhibition | 0.42 | Significant reduction in inflammatory markers |
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-6-8-12(9-7-11)18-15(21)10-23-16-13-4-2-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDILINAZCTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














